Welcome to the BenchChem Online Store!
molecular formula C10H11IO2 B8543082 3-(4-Iodo-phenyl)-2-methyl-propionic acid

3-(4-Iodo-phenyl)-2-methyl-propionic acid

Cat. No. B8543082
M. Wt: 290.10 g/mol
InChI Key: JVPXVKGYRNMGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08877754B2

Procedure details

To 2.30 g (5.89 mmol) 2-(4-iodo-benzyl)-2-methyl-malonic acid diethyl ester (V.1) in 30 mL EtOH are added 30 mL 1N NaOH. The mixture is stirred at reflux for 2 h. The solvent is evaporated and 35 mL 4N HCl are added. The mixture is stirred at 60° C. for 12 h. The solid is filtered off to yield the desired product.
Name
2-(4-iodo-benzyl)-2-methyl-malonic acid diethyl ester
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:20])[C:5]([CH2:12][C:13]1[CH:18]=[CH:17][C:16]([I:19])=[CH:15][CH:14]=1)(C)[C:6](OCC)=O)C.[OH-].[Na+]>CCO>[I:19][C:16]1[CH:15]=[CH:14][C:13]([CH2:12][CH:5]([CH3:6])[C:4]([OH:20])=[O:3])=[CH:18][CH:17]=1 |f:1.2|

Inputs

Step One
Name
2-(4-iodo-benzyl)-2-methyl-malonic acid diethyl ester
Quantity
2.3 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)(C)CC1=CC=C(C=C1)I)=O
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
ADDITION
Type
ADDITION
Details
35 mL 4N HCl are added
STIRRING
Type
STIRRING
Details
The mixture is stirred at 60° C. for 12 h
Duration
12 h
FILTRATION
Type
FILTRATION
Details
The solid is filtered off

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=C(C=C1)CC(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.